molecular formula C15H20N6O3 B10957809 2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10957809
M. Wt: 332.36 g/mol
InChI Key: PPRXUMLDYWRNDT-UHFFFAOYSA-N
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Description

2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine core through cyclization reactions involving suitable reagents and catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxyethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H20N6O3

Molecular Weight

332.36 g/mol

IUPAC Name

2-methoxyethyl 7-(1,3-dimethylpyrazol-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H20N6O3/c1-9-11(7-20(3)19-9)13-12(14(22)24-6-5-23-4)10(2)18-15-16-8-17-21(13)15/h7-8,13H,5-6H2,1-4H3,(H,16,17,18)

InChI Key

PPRXUMLDYWRNDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)OCCOC

Origin of Product

United States

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